molecular formula C14H10O2 B1300553 1-Naphtho[2,1-b]furan-2-yl-1-ethanone CAS No. 49841-22-7

1-Naphtho[2,1-b]furan-2-yl-1-ethanone

Cat. No. B1300553
CAS RN: 49841-22-7
M. Wt: 210.23 g/mol
InChI Key: BMUUDDPHMDJYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Naphtho[2,1-b]furan-2-yl-1-ethanone” is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-8H,1H3 . This code provides a specific representation of its molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 366.5±15.0 °C at 760 mmHg, and a flash point of 173.5±13.1 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study elaborates on the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles through a series of reactions starting from ethyl naphtho[2,1-b]furan-2-carboxylate. The synthesized compounds were evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Kumaraswamy et al., 2008).

Antiinflammatory and Analgesic Activities

Another research investigated 1,3,4-oxadiazoles linked to naphtho[2,1‐b]furan for their antimicrobial and anti-inflammatory activities. This study highlights the compound's potential in the development of new anti-inflammatory and analgesic drugs (Ravindra et al., 2006).

Novel Pyrazolo and Pyrimidine Derivatives

Research on the synthesis of novel pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety has been conducted, showing the versatility of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone in creating diverse heterocyclic compounds with potential pharmacological applications (Abdelhamid et al., 2012).

Development of New Synthetic Methods

A study presents a new synthetic approach to naphtho[1,2‐b]furan and 4′‐oxo‐substituted spiro[cyclopropane‐1,1′(4′H)‐naphthalene] derivatives, showcasing the compound's potential in facilitating the synthesis of complex organic molecules for various applications (Arrault et al., 2001).

Biological Activities of Naphthofurans

The synthesis and biological assessment of new 1,2,4-triazole derivatives based on naphtho[2,1-b]furan have been explored, indicating significant antibacterial and antifungal activities. This underscores the potential of derivatives of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone in antimicrobial drug development (Singala et al., 2018).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-benzo[e][1]benzofuran-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUUDDPHMDJYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363193
Record name 1-(Naphtho[2,1-b]furan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphtho[2,1-b]furan-2-yl-1-ethanone

CAS RN

49841-22-7
Record name 1-(Naphtho[2,1-b]furan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.